molecular formula C9H11N3O4S B8218871 1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Cat. No.: B8218871
M. Wt: 257.27 g/mol
InChI Key: LHICKKNIWJSFEB-UHFFFAOYSA-N
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Description

1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a pyrimidine-fused heterocyclic compound synthesized via oxidation of its methylthio precursor. It is part of a broader class of 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones, which exhibit diverse biological activities, including mutant-selective EGFR inhibition, IDH1 inhibition, and CGRP receptor antagonism . The compound’s structure features a sulfonyl group at position 7 and an ethyl substituent at position 1, contributing to its pharmacological and physicochemical properties .

Properties

IUPAC Name

1-ethyl-7-methylsulfonyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S/c1-3-12-7-6(5-16-9(12)13)4-10-8(11-7)17(2,14)15/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHICKKNIWJSFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=NC=C2COC1=O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrimidine Derivatives

A widely adopted method involves cyclocondensation reactions starting from functionalized pyrimidine precursors. For example, 4,6-dichloro-2-(methylsulfanyl)pyrimidine serves as a key intermediate. The synthesis proceeds via:

  • Lithiation at C5 : Treatment with lithium diisopropylamide (LDA) generates a lithiated species, which reacts with aldehydes (e.g., propionaldehyde) to introduce the ethyl side chain.

  • Amine Substitution : Chlorine at C4 is displaced by ethylamine under basic conditions (e.g., triethylamine), forming 4-(ethylamino)-6-chloro-2-(methylsulfanyl)pyrimidine.

  • Cyclization : Sodium hydride and ethyl chloroformate facilitate intramolecular cyclization, forming the oxazine ring and yielding 1-ethyl-7-(methylsulfanyl)-1,4-dihydro-2H-pyrimido[4,5-D]oxazin-2-one.

Key Parameters :

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: 0–25°C for lithiation; 60–80°C for cyclization

  • Yield: 65–78%

Oxidation of Methylthio to Methylsulfonyl Group

The methylsulfonyl moiety is introduced via oxidation of the methylthio intermediate:

  • Oxidation Reagents : Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Conditions :

    • Temperature: 0–25°C

    • Reaction Time: 4–12 hours

    • Yield: 85–92%

Mechanistic Insight :
The oxidation proceeds through a two-electron transfer mechanism, forming a sulfoxide intermediate before reaching the sulfone.

Alternative Routes

Direct Sulfonylation of Pyrimido-Oxazine Core

In cases where the methylsulfonyl group is introduced early, sulfonylation can occur at the pyrimidine stage:

  • Sulfonation : Treatment of 4-chloro-6-ethylamino-pyrimidine with methanesulfonyl chloride in the presence of a base (e.g., potassium carbonate).

  • Cyclization : Subsequent reaction with ethyl chloroformate under anhydrous conditions forms the oxazine ring.

Advantages :

  • Avoids post-cyclization oxidation steps

  • Higher purity due to fewer side reactions

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate key steps:

  • Cyclocondensation : Reactions completed in 20–30 minutes (vs. 12–24 hours conventionally) with improved yields (78–85%).

  • Oxidation : H₂O₂/acetic acid under microwave conditions reduces reaction time to 1–2 hours.

Comparative Analysis of Methods

Method Key Steps Yield (%) Reaction Time Purity
CyclocondensationLithiation, substitution, cyclization65–7824–48 h≥95%
Direct sulfonylationSulfonation, cyclization70–7518–36 h≥90%
Microwave-assistedAccelerated cyclization/oxidation78–852–4 h≥97%

Optimization Challenges

Regioselectivity in Cyclization

The formation of the oxazine ring is highly sensitive to steric and electronic factors. Sodium hydride must be rigorously anhydrous to prevent hydrolysis of intermediates.

Oxidation Side Reactions

Over-oxidation to sulfonic acids or desulfurization can occur with excess H₂O₂. Stoichiometric control and low temperatures mitigate these issues.

Scalability and Industrial Relevance

Large-scale production (e.g., >1 kg batches) requires:

  • Continuous Flow Systems : For oxidation steps to manage exothermicity.

  • Crystallization Protocols : Ethyl acetate/hexane mixtures yield high-purity (>99%) product.

Emerging Techniques

Enzymatic Oxidation

Pilot studies using cytochrome P450 enzymes demonstrate selective sulfoxidation, though yields remain suboptimal (50–60%).

Photocatalytic Methods

Visible-light-mediated sulfonylation using Ru(bpy)₃²⁺ as a catalyst shows promise for greener synthesis .

Chemical Reactions Analysis

1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methylsulfonyl groups are replaced by other functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 1-ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one exhibits several promising biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may act as an antitumor agent. It has been evaluated against various cancer cell lines, demonstrating potential efficacy in inhibiting cell proliferation and inducing apoptosis in tumor cells associated with isocitrate dehydrogenase mutations (IDH1 and IDH2) .
  • Antimicrobial Properties : The compound has shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These properties make it a candidate for developing new antimicrobial therapies .

Comparative Analysis with Related Compounds

The structural diversity within the pyrimido[4,5-D][1,3]oxazine class is noteworthy. Below is a comparative table highlighting some related compounds:

Compound NameStructureUnique Features
1-Ethyl-7-(methylsulfonyl)-4H-pyrimido[4,5-D][1,3]oxazin-2-oneC₁₃H₁₈N₄O₃SContains a methylsulfonyl group; potential for enhanced solubility
7-Methylthio derivativesVariesDifferent sulfur substituents influencing reactivity
7-Amino derivativesVariesFocused on amino acid interactions for increased biological activity

This table illustrates how variations in substituents can affect the compound's reactivity and biological efficacy.

Case Studies

Several case studies have documented the applications and efficacy of this compound:

  • Anticancer Research : A study investigated the compound's effects on glioma cells expressing mutant IDH1. Results indicated significant inhibition of cell growth and alterations in metabolic pathways associated with tumor progression .
  • Antimicrobial Evaluation : In vitro tests demonstrated that this compound effectively inhibited growth in multiple bacterial strains. The disc diffusion method revealed zones of inhibition comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of these compounds are highly dependent on substituents at positions 1, 4, and 5.

Compound Name Substituents Key Structural Features
Target Compound 1-Ethyl, 7-methylsulfonyl Polar sulfonyl group enhances binding
4b () 1-Ethyl, 7-methylsulfanyl, 4-phenyl Sulfanyl group reduces polarity
4i () 1-Methyl, 4-ethyl, 7-methylsulfanyl Alkyl chain at C4 improves selectivity
20a () C4-alkyl, 7-methylsulfonyl Optimized for EGFR L858R/T790M inhibition

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends LogP (Predicted)
Target Compound Not reported Moderate (polar sulfonyl) ~1.2
4b 113–115 Low (sulfanyl group) ~2.5
4i 118–120 Low ~2.0
20a Not reported High (optimized alkyl) ~1.8

Notes:

  • C4-alkyl substituents (e.g., in 20a) enhance hydrophobic interactions with EGFR’s Met790 residue, improving selectivity .
EGFR Inhibition and Selectivity
Compound IC₅₀ (EGFR L858R/T790M) Selectivity (vs. WT EGFR) Anti-Proliferative Activity (H1975 Cells)
Target Compound Not reported Not reported Not tested
4b Not tested Not tested Not tested
20a 135 nM >10-fold 135 nM

Key Findings :

  • Compound 20a demonstrates potent mutant-selective inhibition (IC₅₀ = 135 nM) due to its C4-alkyl group, which interacts with the hydrophobic pocket near Met790 .
  • Sulfonyl-containing derivatives generally show enhanced kinase binding compared to sulfanyl analogues .
Other Activities
  • CGRP Receptor Antagonism : Methylsulfonyl derivatives exhibit stronger binding to CGRP receptors than sulfanyl counterparts, attributed to hydrogen-bonding capacity .
  • IDH1 Inhibition : Sulfonyl groups may improve inhibitory potency by stabilizing interactions with the enzyme’s active site .

Biological Activity

1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one (CAS No. 2073047-06-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various pathogens and cancer cell lines.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₁N₃O₄S
  • Molecular Weight : 257.27 g/mol
  • CAS Number : 2073047-06-8

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of malononitrile with phenyl isothiocyanate in the presence of sodium hydride in DMF (Dimethylformamide) to yield the desired heterocyclic structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains and fungi. The compound's mechanism as an enzyme inhibitor may contribute to its antimicrobial effects by blocking critical metabolic pathways in pathogens.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL

Anticancer Activity

The compound has also shown potential in anticancer research. It has been evaluated against various cancer cell lines, including breast and colon cancer cells. The results indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Cancer Cell Line IC50 Value (µM) Reference
MCF-7 (Breast)10 µM
HT-29 (Colon)15 µM
A549 (Lung)12 µM

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It binds to the active sites of specific enzymes, preventing substrate access and thus inhibiting their function. This mechanism is crucial in both antimicrobial and anticancer activities.

Study on Antimicrobial Efficacy

A study conducted by researchers at Monash University evaluated the antimicrobial efficacy of several synthesized compounds including this compound. The findings highlighted its superior activity against resistant bacterial strains compared to traditional antibiotics.

Study on Anticancer Properties

In vitro studies published in a peer-reviewed journal demonstrated that this compound effectively induced apoptosis in MCF-7 breast cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as a therapeutic agent against breast cancer.

Q & A

Q. What is the primary therapeutic target of 1-ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one, and how was its structure optimized for this purpose?

The compound was designed as a mutant-selective inhibitor of the epidermal growth factor receptor (EGFR), specifically targeting the L858R/T790M double mutation in non-small cell lung cancer (NSCLC). Its core scaffold, the 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one, was modified by introducing alkyl groups at the C4 position to enhance binding affinity and selectivity. Structure-guided design leveraged X-ray crystallography of EGFR-inhibitor complexes to optimize interactions with the ATP-binding pocket, particularly addressing steric hindrance caused by the T790M mutation .

Q. What in vitro assays are recommended to evaluate the anti-proliferative activity of this compound?

The sulforhodamine B (SRB) colorimetric assay is widely used to assess anti-proliferative effects. Researchers should employ H1975 cells (expressing EGFR<sup>L858R/T790M</sup>) and A431 cells (wild-type EGFR<sup>WT</sup>) to compare mutant-selective efficacy. Activity ranges for similar derivatives against H1975 and A431 cells were reported as 135 nM to >9 μM and 554 nM to >7 μM, respectively, highlighting the importance of dose-response curves and IC50 calculations .

Q. How is the compound synthesized, and what are critical steps in its preparation?

A three-step synthesis starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) involves: (i) Nucleophilic substitution with ethylamine to introduce the ethyl group, (ii) Cyclization with carbonyl diimidazole to form the oxazin-2-one ring, (iii) Sulfonation at the C7 position using methanesulfonyl chloride. Key challenges include controlling regioselectivity during cyclization and ensuring high purity via column chromatography .

Advanced Research Questions

Q. How can structural modifications improve potency against EGFR<sup>T790M</sup> while minimizing off-target effects?

Introducing dual-alkyl groups at the C4 position (e.g., methyl or ethyl) enhances hydrophobic interactions with the mutated kinase pocket. For example, a C4-methyl derivative achieved an IC50 of 4.5 nM against EGFR<sup>L858R/T790M</sup> while maintaining >100-fold selectivity over EGFR<sup>WT</sup>. Computational docking and free-energy perturbation (FEP) simulations are critical to predict binding modes and guide substituent selection .

Q. What experimental strategies address discrepancies between kinase inhibition data and cellular anti-proliferative efficacy?

Discrepancies may arise from differences in cellular uptake, efflux pumps, or off-target kinase interactions. To resolve this:

  • Perform parallel kinase profiling (e.g., using a panel of 100+ kinases) to identify off-target activity.
  • Measure intracellular drug concentrations via LC-MS/MS.
  • Use isogenic cell lines (e.g., Ba/F3 models expressing EGFR mutants) to isolate mutation-specific effects .

Q. How can researchers design experiments to evaluate resistance mechanisms to this compound?

Resistance studies should include:

  • Long-term exposure of H1975 cells to sublethal doses to induce acquired resistance.
  • Whole-exome sequencing of resistant clones to identify secondary mutations (e.g., C797S in EGFR).
  • Co-crystallization studies to assess structural changes in the kinase domain that reduce inhibitor binding .

Q. What methodologies validate the compound’s selectivity for mutant EGFR over wild-type isoforms?

Use recombinant kinase assays with purified EGFR<sup>WT</sup>, EGFR<sup>L858R</sup>, and EGFR<sup>L858R/T790M</sup> proteins. Measure IC50 values under identical ATP concentrations (e.g., 1 mM) to mimic physiological conditions. Confirm cellular selectivity using A431 (EGFR<sup>WT</sup>) and HCC827 (EGFR<sup>Del19</sup>) cells alongside H1975 .

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